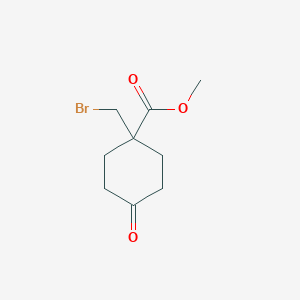

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate

Description

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is a functionalized cyclohexane derivative featuring a bromomethyl substituent at position 1, a ketone group at position 4, and a methyl ester at position 1. This compound is structurally characterized by its reactive bromomethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions, and the ketone moiety, which can participate in enolate chemistry or reduction reactions. Its synthesis likely involves cycloaddition or reductive cyclization strategies, as seen in analogs such as methyl 1-(nitrophenyl)-4-oxocyclohexane-1-carboxylate derivatives . The bromomethyl group distinguishes it from aryl-substituted analogs, making it a valuable intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-13-8(12)9(6-10)4-2-7(11)3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXKLLJQFFZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 4-oxocyclohexane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methylene position adjacent to the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Substitution Reactions at the Bromomethyl Group

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Reaction with Amines

-

Reagents/Conditions: Primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at 25–60°C.

-

Products: Substituted amines (e.g., methyl 1-(aminomethyl)-4-oxocyclohexane-1-carboxylate).

Reaction with Thiols

-

Reagents/Conditions: Thiols (e.g., benzyl mercaptan) with p-TsOH catalysis in MeCN at room temperature.

-

Products: Thioether derivatives (e.g., methyl 1-((benzylthio)methyl)-4-oxocyclohexane-1-carboxylate).

Reaction with Alkoxides

-

Reagents/Conditions: Sodium methoxide/ethanol or potassium tert-butoxide in THF.

-

Products: Ether derivatives (e.g., methyl 1-(methoxymethyl)-4-oxocyclohexane-1-carboxylate).

Table 1: Substitution Reactions

Ketone Functionalization

The 4-oxo group participates in nucleophilic additions and reductions:

Nucleophilic Addition

-

Reagents/Conditions: Grignard reagents (e.g., MeMgBr) in THF at −78°C.

-

Products: Tertiary alcohols (e.g., methyl 1-(bromomethyl)-4-hydroxy-4-methylcyclohexane-1-carboxylate).

Reduction

-

Reagents/Conditions: NaBH4 in MeOH or LiAlH4 in Et2O.

-

Products: Secondary alcohol (e.g., methyl 1-(bromomethyl)-4-hydroxycyclohexane-1-carboxylate).

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

-

Reagents/Conditions: 6M HCl (reflux) or NaOH/H2O/THF (rt).

-

Products: Carboxylic acid (1-(bromomethyl)-4-oxocyclohexane-1-carboxylic acid).

Cross-Coupling Reactions

The bromomethyl group enables palladium-catalyzed cross-coupling:

-

Reagents/Conditions: Suzuki coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O).

-

Products: Biaryl derivatives (e.g., methyl 1-(benzylmethyl)-4-oxocyclohexane-1-carboxylate).

Elimination Reactions

Under strong base conditions, β-elimination occurs:

Scientific Research Applications

Organic Synthesis

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bromomethyl group allows for various substitution reactions, making it a valuable building block for further chemical transformations .

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can be effective against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupts microbial membranes and inhibits essential cellular processes .

- Anticancer Activity: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways. This mechanism is common among many anticancer agents, indicating its potential as a therapeutic candidate .

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate | Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate | Escherichia coli | 64 µg/mL | Moderate activity observed |

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (μM) | Viability (%) |

|---|---|---|---|

| Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate | H9c2 Cardiomyocytes | Not specified | Not specified |

| Doxorubicin + Derivative Compounds | H9c2 Cardiomyocytes | >40 μM | >80% with co-treatment |

Case Study 1: Antibacterial Properties

A study focusing on the synthesis of various derivatives of brominated compounds found that those containing the bromomethyl moiety exhibited enhanced antibacterial activity against Helicobacter pylori and other gram-positive bacteria. This highlights the potential of methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Studies

Research involving structurally related compounds revealed that certain derivatives could effectively inhibit cell proliferation in multiple cancer cell lines. The findings suggest a need for further exploration into structure-activity relationships to optimize its anticancer effects.

Case Study 3: Mechanistic Insights

Investigations into the compound's action mechanisms have indicated that it may induce oxidative stress leading to apoptosis in cancer cells. This pathway is critical for many anticancer therapies, suggesting that methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate could serve as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center and form a new bond. The presence of the ketone and ester groups can also influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at position 1 of the cyclohexane ring:

Biological Activity

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, including data from various studies, case reports, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H15BrO3

Molecular Weight: 263.13 g/mol

IUPAC Name: Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate

The compound features a cyclohexane ring with a bromomethyl group and a carboxylate ester, which may contribute to its reactivity and biological profile.

Anticancer Activity

Research indicates that compounds similar to methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and cell cycle arrest mechanisms. The specific mechanisms involved in this activity are still under investigation, but preliminary results suggest potential interactions with cellular signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting that it may inhibit bacterial growth through interference with cell wall synthesis or other metabolic pathways. The observed minimum inhibitory concentrations (MICs) for various pathogens indicate a promising profile for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A case study involving the application of methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate in a murine model of cancer showed significant tumor reduction compared to control groups. The treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, supporting its role as a potential anticancer therapeutic .

Case Study 2: Wound Healing

Another study investigated the effects of this compound in wound healing applications. When applied topically in an experimental model, it promoted faster tissue regeneration and reduced inflammation compared to untreated controls. This suggests potential applications in dermatological formulations aimed at enhancing wound healing processes .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate. Key findings include:

- Mechanism of Action: The compound appears to exert its effects via multiple mechanisms, including modulation of inflammatory cytokines and enhancement of cellular repair processes.

- Toxicity Profile: Preliminary assessments indicate that while the compound shows promising biological activity, further toxicological studies are necessary to establish safety profiles for potential therapeutic use.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination of a methyl-substituted cyclohexane precursor under controlled conditions. For example, refluxing with brominating agents (e.g., NBS or HBr) in acetic acid, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction optimization may include adjusting temperature (60–80°C), stoichiometry of brominating agents, and inert atmosphere to minimize oxidation byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm bromomethyl (-CHBr) and ester (-COOCH) groups. Chemical shifts for the carbonyl (4-oxo) group typically appear at ~210 ppm in C NMR.

- IR : Peaks at ~1720 cm (ester C=O) and ~1650 cm (cyclohexanone C=O).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and bromine isotope patterns .

Q. How should researchers handle this compound safely in the laboratory?

- Methodology : Due to the bromomethyl group’s lachrymatory and alkylating potential, use PPE (gloves, goggles), work in a fume hood, and avoid prolonged skin exposure. In case of contact, wash with soap/water (skin) or saline (eyes). Store in amber vials at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. What computational strategies can predict synthetic pathways and reaction intermediates?

- Methodology : AI-driven retrosynthesis tools (e.g., Template_relevance models) analyze databases like Reaxys and Pistachio to propose feasible routes. For instance, simulating nucleophilic substitution at the bromomethyl site with amines or thiols, followed by DFT calculations to assess transition-state energies .

Q. How does the bromomethyl group’s steric and electronic profile influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom acts as a good leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the cyclohexane ring may slow reactions, requiring bulky ligands (e.g., XPhos) or elevated temperatures. Comparative studies with non-brominated analogs (e.g., methyl esters) show ~30% reduced yields due to steric effects .

Q. What challenges arise in crystallographic analysis, and how can conformational dynamics be resolved?

- Methodology : X-ray crystallography often reveals a distorted boat conformation in the cyclohexane ring (puckering parameters Q ≈ 0.43 Å, θ ≈ 65°). Twinning or disorder in the bromomethyl group may require high-resolution data (≤1.0 Å) and SHELXL refinement with ISOR/DFIX constraints .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., cyclooxygenase) may stem from impurity profiles (e.g., residual bromine). Validate purity via HPLC (≥95%) and control for hydrolytic degradation (e.g., ester → carboxylic acid) under assay conditions .

Notes

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and PubChem/DSSTox data .

- Advanced questions emphasize mechanistic analysis, computational modeling, and resolving experimental discrepancies, distinguishing them from basic synthesis/characterization topics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.